5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
“5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” is a complex organic compound that features multiple functional groups, including methoxy, nitro, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield benzoic acid derivatives, while reduction of the nitro group may produce aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with biological targets in diverse ways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The nitro and sulfanyl groups are often found in pharmacologically active compounds, indicating possible applications in drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Lacks the nitro and sulfanyl groups.
5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-{4-[(4-METHYLPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Contains a methyl group instead of a nitro group.
Uniqueness
The presence of both nitro and sulfanyl groups in “5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” makes it unique compared to similar compounds. These functional groups can impart distinct chemical reactivity and potential biological activity, setting it apart from other related molecules.
Properties
Molecular Formula |
C30H19N3O8S |
---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
5-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)-2-[4-(4-nitrophenyl)sulfanylphenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C30H19N3O8S/c1-39-25-14-23-24(15-26(25)40-2)31-27(41-30(23)36)16-3-12-21-22(13-16)29(35)32(28(21)34)17-4-8-19(9-5-17)42-20-10-6-18(7-11-20)33(37)38/h3-15H,1-2H3 |
InChI Key |
CXOYRIYHBOBHGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)SC6=CC=C(C=C6)[N+](=O)[O-])OC |
Origin of Product |
United States |
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